In Vitro Mechanism of Action of Insulin Glulisine: A Technical Guide
In Vitro Mechanism of Action of Insulin Glulisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin glulisine is a rapid-acting human insulin analog engineered to improve glycemic control in individuals with diabetes mellitus. Its mechanism of action at the cellular level is initiated by its binding to the insulin receptor, which triggers a cascade of intracellular signaling events culminating in metabolic and mitogenic effects. This technical guide provides an in-depth overview of the in vitro mechanism of action of insulin glulisine, with a focus on its receptor binding kinetics, post-receptor signaling pathways, and its impact on glucose metabolism. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to support further research and development in this area.
Insulin Receptor Binding and Kinetics
Insulin glulisine exerts its effects by binding to the insulin receptor (IR), a heterotetrameric transmembrane protein.[1][2] The binding of insulin glulisine to the α-subunits of the IR induces a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunits.[1][2] This activation leads to autophosphorylation of the receptor and subsequent phosphorylation of intracellular substrate proteins.[1][2]
In vitro studies have demonstrated that insulin glulisine has a slightly lower binding affinity for the insulin receptor compared to regular human insulin.[3] Specifically, the steady-state insulin receptor binding affinity for glulisine is approximately 70% of that of regular human insulin.[3] In contrast, its affinity for the insulin-like growth factor-1 (IGF-1) receptor is four to five times lower than that of human insulin.[3]
| Parameter | Insulin Glulisine | Regular Human Insulin | Reference |
| Relative Insulin Receptor Binding Affinity | ~0.70 | 1.0 | [3] |
| Relative IGF-1 Receptor Binding Affinity | 4-5 fold lower | 1.0 | [3] |
Post-Receptor Signaling Pathways
Upon binding to the insulin receptor, insulin glulisine activates two primary downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is predominantly responsible for the metabolic effects of insulin, and the mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in regulating gene expression and mitogenic effects.[4][5]
The PI3K/Akt Signaling Pathway
The activation of the insulin receptor by insulin glulisine leads to the phosphorylation of insulin receptor substrate (IRS) proteins.[1] These phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit.[5] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[5]
Activated Akt plays a central role in the metabolic actions of insulin glulisine. It phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting glycogen synthesis.[6] Furthermore, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which facilitates the translocation of glucose transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane of muscle and adipose cells.[7] This increased presence of GLUT4 on the cell surface enhances glucose uptake from the bloodstream.[7]
In human skeletal muscle cells, insulin glulisine and regular human insulin have been shown to be equipotent in stimulating Akt phosphorylation, with a half-maximal effective concentration (EC50) of approximately 0.5 nM for both.[8]
The MAPK/ERK Signaling Pathway
The MAPK pathway is also activated downstream of the insulin receptor. Upon receptor activation, the adapter protein Shc is phosphorylated, which then recruits the Grb2-SOS complex. This complex activates Ras, a small G protein, which in turn initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[8] Phosphorylated ERK translocates to the nucleus, where it regulates the activity of transcription factors involved in cell growth, proliferation, and differentiation.[8]
Metabolic Effects: Glucose Uptake
A primary metabolic effect of insulin glulisine is the stimulation of glucose uptake into insulin-sensitive tissues, such as skeletal muscle and adipose tissue.[9] As described in the PI3K/Akt pathway, this is primarily mediated by the translocation of GLUT4 to the cell surface.[7] In vitro studies using human skeletal muscle cells have shown that insulin glulisine is equipotent to regular human insulin in stimulating glucose uptake.[1]
| Parameter | Insulin Glulisine | Regular Human Insulin | Reference |
| EC50 for Akt Phosphorylation (in human skeletal muscle cells) | ~0.5 nM | ~0.5 nM | [8] |
| Potency in Stimulating Glucose Uptake (in human skeletal muscle cells) | Equipotent | Equipotent | [1] |
Experimental Protocols
Insulin Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of insulin glulisine to the insulin receptor by measuring its ability to compete with a radiolabeled insulin analog for receptor binding.
Methodology:
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Cell Culture: Culture cells overexpressing the human insulin receptor (e.g., HEK293 or CHO cells) to a suitable confluency.
-
Cell Harvesting and Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competitive Binding: Add a constant concentration of radiolabeled insulin (e.g., 125I-insulin) and increasing concentrations of unlabeled insulin glulisine or regular human insulin (as a competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
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Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Western Blotting for Akt and ERK Phosphorylation
This technique is used to detect and quantify the phosphorylation of key signaling proteins like Akt and ERK, providing a measure of pathway activation.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., myotubes, adipocytes) and serum-starve them to reduce basal signaling. Treat the cells with various concentrations of insulin glulisine for a specified time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
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SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-p-Akt Ser473) and ERK (e.g., anti-p-ERK Thr202/Tyr204). Also, probe separate blots with antibodies for total Akt and total ERK as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Glucose Uptake Assay
This assay measures the rate of glucose transport into cells, a key metabolic outcome of insulin signaling.
Methodology:
-
Cell Culture and Differentiation: Culture insulin-responsive cells such as 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated cells to reduce basal glucose uptake.
-
Insulin Stimulation: Treat the cells with various concentrations of insulin glulisine for a specified time to stimulate glucose uptake.
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Glucose Uptake Measurement: Add a solution containing a radiolabeled glucose analog, typically 2-deoxy-D-[3H]glucose (2-DOG), to the cells for a short period. 2-DOG is taken up by glucose transporters and phosphorylated, trapping it inside the cell.
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Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells to release the intracellular contents.
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Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the amount of radioactivity using a scintillation counter. This is proportional to the amount of 2-DOG taken up by the cells.
-
Data Analysis: Normalize the glucose uptake to the protein content of each sample. Plot the glucose uptake against the insulin glulisine concentration to determine the dose-response relationship and EC50.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin Increases Cell Surface GLUT4 Levels by Dose Dependently Discharging GLUT4 into a Cell Surface Recycling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
